5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybicyclo[321]octane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by functional group modifications to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-1-carboxylic acid: Lacks the methoxy group, which may result in different chemical properties and reactivity.
5-Hydroxybicyclo[3.2.1]octane-1-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical behavior and potential applications. This structural feature may enhance its stability, reactivity, and interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-methoxybicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-10-4-2-3-9(7-10,5-6-10)8(11)12/h2-7H2,1H3,(H,11,12) |
InChI Key |
DJUJGLSCIPHXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC(C1)(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.